molecular formula C13H26N2O2 B4732977 2-[2-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B4732977
M. Wt: 242.36 g/mol
InChI Key: NXGFINPBPPTYPN-QLKAYGNNSA-N
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Description

2-[2-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperazine ring substituted with an ethoxyethanol group and a methylbutenyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the ethoxyethanol group and the methylbutenyl side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

2-[2-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethoxy]ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: A compound with a similar piperazine ring structure, used as an antipsychotic drug.

    Clozapine: Another antipsychotic with a related structure.

    Loxapine: A tricyclic antipsychotic with structural similarities.

Uniqueness

What sets 2-[2-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethoxy]ethanol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-3-13(2)12-15-6-4-14(5-7-15)8-10-17-11-9-16/h3,16H,4-12H2,1-2H3/b13-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGFINPBPPTYPN-QLKAYGNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCN(CC1)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.